3-(2,4-Dimethoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,4-dimethoxyphenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. It is of interest in various fields of scientific research due to its potential pharmacological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired piperidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to its observed biological effects. Detailed studies on its binding affinity, receptor modulation, and downstream signaling pathways are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)piperidine
- 3-(2,5-Dimethoxyphenyl)piperidine
- 3-(2,4-Dimethoxyphenyl)pyridine
Uniqueness
3-(2,4-Dimethoxyphenyl)piperidine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-5-6-12(13(8-11)16-2)10-4-3-7-14-9-10/h5-6,8,10,14H,3-4,7,9H2,1-2H3 |
InChI Key |
DTEZNROPXJGMPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.